Product packaging for Furan-2-Sulfonamide(Cat. No.:CAS No. 55673-71-7)

Furan-2-Sulfonamide

Cat. No.: B1601764
CAS No.: 55673-71-7
M. Wt: 147.15 g/mol
InChI Key: RHBMVXBGYGIDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furan-2-sulfonamide (CAS 55673-71-7) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a sulfonamide group attached to a furan ring, a combination that creates a promising scaffold for developing biologically active molecules. The molecular formula is C4H5NO3S, with a molecular weight of 147.15 g/mol . Its primary research application is in the design and synthesis of novel carbonic anhydrase inhibitors (CAIs). Recent studies highlight that substituted furan sulfonamides demonstrate effective inhibition against several human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, and hCA IX) . Some derivatives have shown superior potency compared to the reference drug acetazolamide (AAZ), indicating significant potential for researching therapeutics targeting conditions like glaucoma, epilepsy, and tumors . Beyond carbonic anhydrase research, the furan-sulfonamide motif is a structure of broad interest in chemical biology. Furan derivatives are extensively investigated for diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . The inherent properties of the furan ring, such as its ability to act as a bioisostere for phenyl rings and participate in key molecular interactions, make it a versatile core structure for optimizing drug-like properties . Researchers utilize this compound as a foundational precursor to explore these structure-activity relationships and develop new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3S B1601764 Furan-2-Sulfonamide CAS No. 55673-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBMVXBGYGIDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546250
Record name Furan-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55673-71-7
Record name Furan-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Furan 2 Sulfonamide and Its Derivatives

Classical and Established Synthetic Approaches

The traditional synthesis of furan-2-sulfonamides often relies on a sequential approach involving the formation of a key intermediate, furan-2-sulfonyl chloride, followed by its reaction with an amine.

A foundational method for preparing furan (B31954) sulfonamides involves the electrophilic sulfonation of a suitable furan precursor. google.comgoogle.com This process typically begins with an ester of furan, such as an alkyl 3-furoate, which is treated with a potent sulfonating agent. google.com Chlorosulfonic acid is a commonly used reagent for this purpose, often in a solvent like methylene (B1212753) chloride. google.com The reaction introduces a sulfonic acid group onto the furan ring, yielding a furan-2-sulfonic acid derivative. google.comgoogle.com This sulfonic acid intermediate can be isolated, sometimes as a salt for higher purity, or used directly in a one-pot procedure. google.comgoogle.com The subsequent step involves converting the sulfonic acid into the more reactive furan-2-sulfonyl chloride using a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, often in the presence of an acid scavenger like pyridine. google.comgoogle.com

Table 1: Reagents in Electrophilic Sulfonation and Chlorination

Step Reagent Class Example Reagent(s) Solvent(s) Purpose Citation(s)
Sulfonation Electrophilic Sulfonating Agent Chlorosulfonic acid, Sulfur trioxide-pyridine complex Methylene chloride, Ethylene chloride Introduces the -SO₃H group onto the furan ring. google.com,
Chlorination Chlorinating Agent Phosphorus pentachloride, Thionyl chloride Pyridine, Methylene chloride Converts the sulfonic acid (-SO₃H) to a sulfonyl chloride (-SO₂Cl). google.com, google.com
Acid Scavenger Base Pyridine Methylene chloride Neutralizes acidic byproducts during chlorination. google.com, google.com

Once the furan sulfonyl chloride intermediate is obtained, the final sulfonamide is typically formed through an amidation reaction. thieme-connect.com This is a versatile and high-yielding step where the sulfonyl chloride is reacted with ammonia (B1221849) or a primary or secondary amine. nih.gov The reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrogen chloride byproduct. google.com For the synthesis of the parent furan-2-sulfonamide, an aminating agent like ammonium (B1175870) bicarbonate in aqueous acetone (B3395972) can be used. google.comgoogle.com The scope of this reaction is broad, allowing for the synthesis of a wide array of N-substituted furan sulfonamides by selecting different amine starting materials. nih.gov

Table 2: Amidation of Furan Sulfonyl Chloride

Amine Source Resulting Product Conditions Citation(s)
Ammonium Bicarbonate Primary Sulfonamide (unsubstituted) Aqueous acetone google.com, google.com
Hydroxylamine N-hydroxy Sulfonamide Aqueous sodium hydroxide rrpharmacology.ru
Various Primary/Secondary Amines N-substituted Sulfonamides Often basic conditions nih.gov

Grignard reagents are employed not for the direct formation of the sulfonamide group, but for the functional group manipulation of furan sulfonamide derivatives that contain other reactive sites, such as esters. google.comgoogle.com A notable example is the transformation of an ethyl 4-furoate-2-sulfonamide. google.com In this process, the sulfonamide ester is dissolved in an inert solvent like tetrahydrofuran (B95107) (THF) and treated with an excess of a Grignard reagent, such as methyl magnesium chloride. google.comgoogle.comleah4sci.com The Grignard reagent selectively attacks the ester carbonyl group, leading to the formation of a tertiary alcohol upon workup. google.com This reaction demonstrates a powerful method for introducing additional complexity and functional handles onto the furan sulfonamide scaffold. google.comgoogle.com

Table 3: Grignard Reaction with a Furan Sulfonamide Ester

Starting Material Grignard Reagent Solvent Product Citation(s)
Ethyl 4-furoate-2-sulfonamide Methyl magnesium chloride (CH₃MgCl) Tetrahydrofuran (THF) 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide google.com, google.com

Advanced and Green Chemistry Approaches in Furan Sulfonamide Synthesis

Modern synthetic chemistry has introduced more sophisticated and environmentally conscious methods for constructing complex molecules, including furan sulfonamides and their derivatives.

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods are valuable for synthesizing furan hybrid molecules where the furan sulfonamide core is linked to other aromatic or heteroaromatic systems. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction can be used to couple a halogenated furan derivative with a boronic acid, or vice-versa, to form a biaryl structure. nih.gov A palladium catalyst in combination with a suitable ligand, such as P-Phos, can facilitate the cross-coupling of a furan-boronic acid with various aryl halides. researchgate.net

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a bond between an aryl halide and an amine. uwindsor.ca It can be applied to couple a halogenated furan with a sulfonamide or an aminated furan with a sulfonyl chloride, providing a convergent route to complex sulfonamide derivatives. uwindsor.ca

Copper-Catalyzed Reactions: Copper catalysts are also used, for instance, in the N-arylation of sulfonamides with arylboronic acids or in one-pot C-H amination processes. ekb.egthieme-connect.com

These catalytic methods often proceed under mild conditions and exhibit high functional group tolerance, avoiding the harsh reagents used in classical approaches. nih.gov

Table 4: Examples of Transition Metal-Catalyzed Reactions

Reaction Type Catalyst System Substrates Bond Formed Citation(s)
Suzuki-Miyaura Coupling Pd(0) complex Aryl/Furan Halide + Aryl/Furan Boronic Acid C-C nih.gov
Buchwald-Hartwig Amination Pd(0)/Pd(II) complex Aryl/Furan Halide + Amine/Sulfonamide C-N uwindsor.ca
N-Arylation Cu Catalyst Sulfonamide + Arylboronic Acid C-N ekb.eg

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing steps and waste. MCRs have been developed for the synthesis of highly functionalized furan-2(5H)-one derivatives, which are structurally related to furans. researchgate.net

One example is a copper(II)-catalyzed three-component reaction of 2,3-allenoic acids, a sulfur dioxide source (like DABSO), and aryldiazonium tetrafluoroborates. acs.org This process leads directly to 4-sulfonylated furan-2(5H)-ones in good yields under mild conditions. acs.org Another strategy involves the reaction of chiral γ-butenolides with piperazine (B1678402), followed by tosylation with various sulfonyl chlorides to produce furanone-piperazine-sulfonamide compounds. sioc-journal.cn These methods provide rapid access to diverse libraries of complex heterocyclic sulfonamides. researchgate.netsioc-journal.cn

Table 5: Multicomponent Synthesis of a Sulfonylated Furan-2(5H)-one

Component 1 Component 2 Component 3 Catalyst Product Type Citation(s)
2,3-Allenoic Acid Sulfur Dioxide Source (DABSO) Aryldiazonium Tetrafluoroborate Copper(II) 4-Sulfonylated Furan-2(5H)-one acs.org

Molecular Iodine-Mediated Oxidative Amination of Sulfinates

A metal-free approach for synthesizing sulfonamides involves the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature. rsc.org This method has been independently verified and offers a broad scope for producing a series of sulfonamides in good to excellent yields. rsc.org The protocol is effective for a wide array of primary and secondary amines, encompassing substituted aromatic, aliphatic, acyclic, and cyclic variants. rsc.org Furthermore, the reaction accommodates various substituted aromatic, heteroaromatic, and aliphatic sulfinates. rsc.org

In a related green chemistry approach, a substoichiometric amount of iodine (50 mol%) in water at room temperature can be used to effectively react both aromatic and aliphatic amines with sodium sulfinates, yielding the desired sulfonamide products in moderate to excellent yields. rsc.org Another variation of this method employs a combination of iodine and tert-butyl hydroperoxide (TBHP) to facilitate the reaction between tertiary amines and sodium sulfinates, leading to the desired sulfonamides in good to high yields through the cleavage of a C–N bond. rsc.org

A novel and efficient method for the oxidative amination of sulfenamides utilizes diacetoxyiodobenzene (B1259982) (PhI(OAc)2) and amines under basic conditions. nih.govorganic-chemistry.org This technique provides a streamlined, metal-free synthesis of sulfinamidines with yields reaching up to 99%. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through oxidative addition, ligand exchange, and reductive elimination, avoiding radical pathways and preventing undesired oxidation to sulfoxides. organic-chemistry.org

ReactantsReagentsConditionsProductYield
Amines and Sodium SulfinatesMolecular IodineRoom TemperatureSulfonamidesGood to Excellent
Aromatic/Aliphatic Amines and Sodium Sulfinates50 mol% IodineWater, Room TemperatureSulfonamidesModerate to Excellent
Tertiary Amines and Sodium SulfinatesIodine, TBHPWaterSulfonamidesGood to High
Sulfenamides and AminesPhI(OAc)2, Na2CO3TolueneSulfinamidinesUp to 99%

Electrochemical Synthesis of Sulfonamides

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. One such method facilitates the direct synthesis from (hetero)arenes, sulfur dioxide (SO2), and amines without the need for prefunctionalization of the aromatic compound. nih.gov This process utilizes boron-doped diamond (BDD) electrodes and a hexafluoroisopropanol (HFIP)–acetonitrile (MeCN) solvent mixture. nih.govthieme-connect.com The amidosulfinate intermediate formed in situ acts as both a nucleophile and the supporting electrolyte. nih.gov The proposed mechanism involves the initial anodic oxidation of the arene to a radical cation, which is then attacked by the amidosulfinate, followed by a second oxidation to yield the sulfonamide. nih.gov

Another electrochemical protocol for the oxidative amination of sodium sulfinates employs a simple undivided cell with a substoichiometric amount of ammonium iodide (NH4I) serving as both a redox catalyst and a supporting electrolyte, thus eliminating the need for an additional conducting salt. nih.gov This method is compatible with a wide range of substrates, including aliphatic and aromatic primary and secondary amines, as well as aqueous ammonia. nih.gov The process is scalable and avoids the use of external oxidants or corrosive molecular iodine. nih.gov

Electrochemical strategies have also been developed for the synthesis of various heterocyclic compounds. For instance, selenylbenzo[b]furans can be synthesized via the electrochemical cyclization of 2-alkynylphenols. chim.it Additionally, an electrooxidative radical cascade cyclization of 1,6-enynes provides access to novel sulfonamides containing medium-sized rings under metal-free and chemical oxidant-free conditions. goettingen-research-online.de

MethodReactantsKey Features
Dehydrogenative Sulfonamide Synthesis(Hetero)arenes, SO2, AminesBoron-doped diamond electrodes; HFIP–MeCN solvent; in situ amidosulfinate formation. nih.gov
Oxidative Amination of Sodium SulfinatesSodium Sulfinates, AminesUndivided cell; NH4I as redox catalyst and electrolyte. nih.gov
Radical Cascade Cyclization1,6-Enynes, SulfinatesMetal-free; oxidant-free; forms medium-sized sulfonamide rings. goettingen-research-online.de

Organocatalytic Systems in Furan-2(5H)-one Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. A novel squaramide-sulfonamide organocatalyst has been shown to efficiently catalyze the direct vinylogous aldol (B89426) reactions of furan-2(5H)-one with various aldehydes. acs.org This method yields the corresponding anti-aldol products with high to excellent enantioselectivities. acs.org The squaramide-sulfonamide motif acts as a multiple hydrogen-bond donor, activating the reaction. acs.org This represents the first successful use of a squaramide-sulfonamide organocatalyst for highly stereoselective reactions. acs.orgresearchgate.net

The scope of this reaction is broad, accommodating aromatic aldehydes with both electron-withdrawing and electron-donating groups, as well as aliphatic aldehydes. acs.org The catalyst, bearing both perfluorobutanesulfonamide and squaramide motifs, has proven effective in promoting these asymmetric reactions. researchgate.net

In a different application, the organocatalytic Brønsted base activation of 5-substituted-furan-2(3H)-ones generates 2π-components for diastereoselective [8 + 2]-cycloaddition with 8,8-dicyanoheptafulvene. acs.org This approach leads to the formation of biologically relevant polycyclic products containing a γ-butyrolactone structural motif. acs.org

Catalyst SystemReaction TypeSubstratesOutcome
Squaramide-Sulfonamide OrganocatalystAsymmetric Direct Vinylogous Aldol ReactionFuran-2(5H)-one, AldehydesHigh to excellent enantioselectivities for anti-aldol products. acs.org
Brønsted Base[8 + 2]-Cycloaddition5-Substituted-furan-2(3H)-ones, 8,8-DicyanoheptafulveneDiastereoselective formation of polycyclic products. acs.org

Heterogeneous Catalysis Utilizing Polymer-Supported Sulfamic Acid

Heterogeneous catalysts offer significant advantages, including ease of recovery and reusability. doi.org Polyether sulfone sulfamic acid (PES-NHSO3H) has been developed as an efficient acidic catalytic system. nih.gov This catalyst is prepared by the sulfonation of a modified polyether sulfone and exhibits high thermal stability and durability. nih.gov It has been successfully used for the three-component reaction of anilines, aldehydes or 1-ethylindoline-2,3-dione, and diethyl acetylene (B1199291) dicarboxylate to produce functionalized furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives in high yields (85–97%). nih.gov The process is environmentally friendly, avoiding the need for toxic catalysts and chromatographic separation. nih.gov

Another example is the use of poly(ethylene glycol)-bound sulfonic acid (PEG-OSO3H) as a recyclable and biodegradable polymeric catalyst for the one-pot condensation of β-naphthol with aromatic aldehydes, yielding 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. rsc.org Similarly, nano-tungsten trioxide-supported sulfonic acid has been employed as a heterogeneous catalyst for the synthesis of 1,4-dihydropyridines. researchgate.net

A polymer-supported Cinchona-based bifunctional sulfonamide has also been designed as a highly enantioselective and stable heterogeneous organocatalyst. rsc.org

CatalystApplicationKey Advantages
Polyether Sulfone Sulfamic Acid (PES-NHSO3H)Synthesis of furan-2-ones and spiro derivatives. nih.govHigh yield, thermal stability, reusability, environmentally friendly. nih.gov
Poly(ethylene glycol)-bound Sulfonic Acid (PEG-OSO3H)Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. rsc.orgRecyclable, biodegradable, solvent-free conditions. rsc.org
Nano-WO3-supported Sulfonic AcidSynthesis of 1,4-dihydropyridines. researchgate.netEfficient, reusable, solvent-free conditions. researchgate.net
Polymer-supported Cinchona-based SulfonamideAsymmetric organocatalysis. rsc.orgHighly enantioselective, stable, recyclable. rsc.org

Regioselectivity and Stereoselectivity Considerations in Furan Sulfonamide Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like furan sulfonamides. The treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide/zinc chloride leads to furyl sulfonamides through an in situ generated N-tosyl imine intermediate. researchgate.net In a specific case, this reaction resulted in a novel 4-tosylamino-5,6-dihydro-4H-3-oxa-benz[e]azulene via intramolecular aromatic substitution. researchgate.net

In (4+3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans, the substitution pattern on the furan ring is a critical tool for controlling the stereochemistry of the resulting 7-membered cycloadduct. nih.gov While cycloadditions with monosubstituted furans often favor one stereoisomer, those with 2,3- and 2,5-disubstituted furans favor the opposite. nih.gov Density functional theory (DFT) calculations have been used to rationalize these observed selectivities, attributing them to subtle steric and electronic interactions. nih.gov

The synthesis of functionalized sulfonamides through [3+2] cycloaddition reactions of vinyl sulfonamides with nitrones has also been explored. ucl.ac.uk While these reactions can exhibit poor regiospecificity, they provide access to a diverse range of heterocyclic sulfonamide structures. ucl.ac.uk

Reaction TypeKey Control ElementOutcome
In situ Imine FormationReactant StructureFormation of furyl sulfonamides and novel polycyclic systems. researchgate.net
(4+3) CycloadditionFuran Substitution PatternControl over endo-I vs. endo-II stereochemistry in 7-membered rings. nih.gov
[3+2] CycloadditionReactant ChoiceAccess to diverse heterocyclic sulfonamides, though with potential for low regioselectivity. ucl.ac.uk

Derivatization Strategies and Structural Modification of Furan 2 Sulfonamide

Strategic Substitutions on the Furan (B31954) Ring System

The electron-rich nature of the furan ring makes it amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. These substitutions can significantly influence the molecule's steric and electronic properties.

Electrophilic aromatic substitution is a primary method for modifying the furan ring. numberanalytics.com Common examples include:

Nitration: The introduction of a nitro group, typically at the 2-position, to form compounds like 2-nitrofuran. This is often achieved using a mixture of nitric acid and acetic anhydride. numberanalytics.com

Bromination: The addition of a bromine atom, resulting in derivatives such as 2-bromofuran, which serves as a valuable intermediate in further synthetic steps. numberanalytics.com

Formylation: The attachment of a formyl group to yield 2-formylfuran, a precursor for a variety of furan-based compounds. numberanalytics.com

Beyond these classical reactions, more complex substituents can be introduced. For instance, the synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (B1278279) involves the introduction of a hydroxypropyl group onto the furan ring. smolecule.com This type of substitution can enhance solubility and provide additional points for hydrogen bonding interactions. The synthesis of such derivatives can be achieved through methods like the sulfonation of pre-functionalized furan derivatives. smolecule.com A recent metal-free method has also been developed for the direct introduction of a primary sulfonamide group into electron-rich aromatics like furan. rsc.org

Functionalization at the Sulfonamide Nitrogen Atom

The sulfonamide nitrogen atom provides a crucial handle for derivatization, enabling the attachment of various side chains and functional groups. This functionalization is a key strategy for modulating the compound's properties.

One common approach is N-alkylation, where an alkyl group is attached to the sulfonamide nitrogen. This can be seen in the synthesis of compounds like 5-bromo-N-alkylthiophene-2-sulfonamides, where alkyl bromides are reacted with the parent sulfonamide in the presence of a base like lithium hydride. vulcanchem.com A similar strategy could be applied to this compound.

More complex moieties can also be introduced. For example, in the synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide, the sulfonamide nitrogen is functionalized with a furan- and morpholine-containing ethyl group. vulcanchem.com This type of modification can introduce new heterocyclic systems into the molecule, potentially leading to novel biological activities. The synthesis often involves the reaction of a sulfonyl chloride with a primary amine precursor. vulcanchem.comvulcanchem.com

Furthermore, derivatization at the sulfonamide nitrogen is a key strategy in creating prodrugs or modifying pharmacokinetic properties. For instance, pentafluorobenzyl (PFB) bromide has been used to derivatize the sulfonamide group of drugs like acetazolamide, forming N,N-dipentafluorobenzyl derivatives for analytical purposes. nih.gov This highlights the reactivity of the sulfonamide nitrogen and its potential for introducing a wide range of substituents.

Synthesis and Characterization of Schiff Base Derivatives of Furan Sulfonamides

The formation of Schiff bases represents a significant and synthetically accessible derivatization strategy for furan sulfonamides that possess a primary amino group. This involves the condensation reaction between an amino-substituted furan sulfonamide and an aldehyde or ketone. samipubco.comsamipubco.comnih.gov

A common synthetic route involves the reaction of 4-aminobenzenesulfonamide derivatives with furan-2-carbaldehyde. iosrjournals.org The reaction is typically carried out by refluxing an equimolar mixture of the reactants in a solvent like methanol, often with a few drops of acetic acid as a catalyst. nih.goviosrjournals.org The resulting Schiff base, containing an azomethine (-C=N-) group, precipitates from the solution and can be purified by recrystallization. iosrjournals.org

These Schiff base derivatives are characterized using a variety of spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N stretching vibration, typically in the region of 1590-1618 cm⁻¹. ijcce.ac.irtandfonline.comijaar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra show a characteristic signal for the azomethine proton (-CH=N). tandfonline.com

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base. samipubco.comdergipark.org.tr

The table below summarizes the synthesis and key characterization data for a representative furan-derived sulfonamide Schiff base.

ReactantsProductKey Characterization Data
Furan-2-carbaldehyde and 4-Aminobenzenesulfonamide4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS)IR (cm⁻¹): ~1590 (C=N stretch) ¹H NMR: Signal for azomethine proton

Formation of Furan-Derived Sulfonamide Metal Complexes

Furan-derived sulfonamide ligands, particularly Schiff bases, can act as chelating agents to form stable complexes with a variety of metal ions. iosrjournals.orgtandfonline.com These metal complexes often exhibit distinct properties compared to the parent ligands.

The synthesis of these complexes typically involves the reaction of the furan-sulfonamide ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol. iosrjournals.orgijaar.orgdergipark.org.tr The mixture is often refluxed to facilitate the complexation reaction. ijaar.orgdergipark.org.tr A wide range of metal ions have been successfully incorporated, including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). iosrjournals.org

The resulting metal complexes are characterized by several analytical methods:

Elemental Analysis: To determine the stoichiometry of the metal and ligand in the complex. iosrjournals.orgijaar.org

Molar Conductance Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature. ijaar.org

Spectroscopic Techniques (IR, UV-Vis): IR spectroscopy can show shifts in the vibrational frequencies of the ligand upon coordination to the metal ion, such as the C=N stretching frequency. ijaar.org Electronic spectra (UV-Vis) provide information about the geometry of the complex. iosrjournals.org

Magnetic Susceptibility Measurements: To determine the magnetic properties (paramagnetic or diamagnetic) of the complexes, which can help in deducing their geometry. iosrjournals.org

Based on these characterization data, different geometries have been proposed for the metal complexes, such as octahedral, square planar, and tetrahedral. iosrjournals.org The table below provides examples of metal complexes formed with a furan-sulfonamide Schiff base ligand.

LigandMetal IonProposed Geometry
4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS)Fe(III), Ru(III), Cu(II)Octahedral iosrjournals.org
4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS)Ni(II), Pd(II)Square Planar iosrjournals.org
4-((Furan-2-ylmethylene)amino)benzenesulfonamide (FMABS)Zn(II), Cd(II), Hg(II)Tetrahedral iosrjournals.org

Molecular Hybridization with Diverse Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. mdpi.comresearchgate.net This approach aims to create hybrid compounds with potentially enhanced activity or a novel mechanism of action. This compound serves as a versatile scaffold for such hybridization. researchgate.nettandfonline.comtandfonline.com

Several studies have reported the synthesis of furan-sulfonamide hybrids incorporating various bioactive heterocycles:

Pyrazole and Pyrazoline: Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized by reacting chalcones derived from 1-(7-chloroquinolin-4-yl)-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde with 4-hydrazinylbenzenesulfonamide. acs.org This strategy combines the furan, pyrazole, pyrazoline, quinoline, and sulfonamide moieties into a single molecular entity. acs.org

Tryptamine: A hybrid molecule incorporating tryptamine, isatoic anhydride, and furan-2-carbonyl chloride has been synthesized. mdpi.com The synthesis involved the acylation of N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide with furan-2-carbonyl chloride. mdpi.com

Thiazole (B1198619) and Oxime: Furan-containing sulfonamides have been merged with 2-aminothiazole (B372263) and oxime moieties, which are often found in β-lactam antibiotics. tandfonline.com

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing coupling reactions and the formation of amide or sulfonamide linkages to connect the different bioactive fragments. mdpi.comacs.org This approach allows for the creation of structurally diverse libraries of compounds for biological screening.

Isotopic Labeling (e.g., Deuteration) for Metabolic and Pharmacokinetic Studies

Isotopic labeling is an essential tool in pharmaceutical research for studying the metabolism and pharmacokinetics of drug candidates. lucerna-chem.chsilantes.com This technique involves replacing one or more atoms in a molecule with their stable heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lucerna-chem.chnih.gov

The resulting isotopically labeled compound is chemically identical to the parent molecule but has a higher mass, allowing it to be distinguished and traced using mass spectrometry (MS). lucerna-chem.chnih.gov This enables researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. silantes.com

For this compound and its derivatives, isotopic labeling can provide crucial information:

Metabolite Identification: By administering a labeled version of the compound, metabolites can be easily identified in complex biological matrices like urine or plasma, as they will also contain the isotopic label. lucerna-chem.chresearchgate.net

Pharmacokinetic Profiling: Isotope-labeled compounds can be used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS assays) to accurately measure the concentration of the drug over time. nih.govresearchgate.net

Metabolic Stability: Deuteration at specific sites in a molecule can sometimes slow down metabolic processes (the "kinetic isotope effect"), which can be a strategy to improve a drug's half-life. lucerna-chem.ch

Examples of isotopically labeled furan derivatives that are commercially available or have been synthesized include deuterium-labeled 2-furoic acid (2-furoic acid-d3) and furan-2-carboxamide (furan-2-carboxamide-d3). medchemexpress.com The synthesis of such labeled compounds often involves using a labeled starting material or reagent. For instance, [acetylo-²H₃]acetazolamide has been used as an internal standard for the quantification of acetazolamide. nih.gov

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, including furan-2-sulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for the structural analysis of this compound and its derivatives. rsc.orgresearchgate.netresearchgate.net ¹H NMR provides information on the chemical environment and coupling of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

For furan-containing sulfonamides, the aromatic protons typically appear as signals in the region of 6.51–7.70 ppm in ¹H NMR spectra. rsc.org The proton of the sulfonamide group (–SO₂NH–) is observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org In one study, the ¹H-NMR spectrum of a furan-containing compound showed aromatic hydrogen signals between 6.31 and 7.40 ppm. mdpi.com

In ¹³C NMR spectra of sulfonamide derivatives, aromatic carbons show signals in the range of 111.83 to 160.11 ppm. rsc.org For a specific furan-containing imidazole (B134444) derivative, the carbon signals for the furan (B31954) moiety appeared at 109.25, 111.33, and 123.02 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Furan-Sulfonamide Analogs

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Furan Ring Protons 6.31 - 7.70 rsc.orgmdpi.com 109.25 - 160.11 rsc.orgnih.gov
Sulfonamide NH Proton 8.78 - 10.15 rsc.org N/A

Note: The chemical shifts are general ranges and can vary based on the specific derivative and solvent used.

Vibrational Spectroscopy for Functional Group and Molecular Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is widely used to identify the characteristic functional groups within a molecule. For sulfonamides, the most prominent IR bands are due to the stretching vibrations of the SO₂ group. rsc.orgvulcanchem.com

Key IR absorption bands for sulfonamides include:

SO₂ Asymmetric Stretching: Typically observed in the range of 1360–1310 cm⁻¹. rsc.orgvulcanchem.com

SO₂ Symmetric Stretching: Found between 1160–1143 cm⁻¹. rsc.orgvulcanchem.com

S–N Stretching: Appears in the region of 914–895 cm⁻¹. rsc.org

N–H Stretching: Located around 3350–3231 cm⁻¹. rsc.orgvulcanchem.com

In a study of a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the experimental and theoretical FTIR spectra were analyzed to assign fundamental vibrations. researchgate.net

Table 2: Characteristic IR Frequencies for this compound and Related Structures

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Source
SO₂ Asymmetric Stretch 1360–1310 rsc.orgvulcanchem.com
SO₂ Symmetric Stretch 1160–1143 rsc.orgvulcanchem.com
S–N Stretch 914–895 rsc.org

Raman Spectroscopy (FT-Raman)

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. For a related furosemide (B1674285) molecule, FT-Raman spectra were recorded and analyzed. researchgate.netscispace.com In studies of sulfonamides, Raman spectroscopy has been used to determine the ionization state of the sulfonamide group when bound to an enzyme, with key bands appearing in the 900-1000 cm⁻¹ and 1100-1200 cm⁻¹ regions for the SO₂NH₂ group. nih.gov The C-C stretching mode in a related compound was observed as a strong Raman mode at 1259 cm⁻¹. oatext.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com This technique is crucial for confirming the molecular formula of newly synthesized this compound derivatives. dergipark.org.tr

In the analysis of furan derivatives, the primary fragmentation pathways often involve the cleavage of bonds adjacent to the furan ring and other functional groups. mdpi.com For instance, in one study, the main fragmentation of furan derivatives involved the cleavage of C-N and C-C bonds, providing key information about the structure of the heterocyclic rings. mdpi.com The fragmentation of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide resulted in three main product ions at m/z 66, 136, and 189. rrpharmacology.ru

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid
Furosemide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of this compound and its derivatives, particularly within complex biological matrices. This highly sensitive and selective technique allows for the separation, identification, and quantification of the parent compound and its metabolites.

In preclinical studies, LC-MS/MS has been employed to investigate the biotransformation of this compound-based drug candidates. For instance, in the analysis of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), a novel carbonic anhydrase II inhibitor, HPLC-MS/MS was used to measure its concentration along with its metabolites in rat urine and feces. vedomostincesmp.ru The study successfully identified and quantified the parent drug and its major metabolites, including N-acetyl and N-hydroxy derivatives, demonstrating the technique's power in metabolic profiling. vedomostincesmp.rurrpharmacology.ru The method involved developing and validating bioanalytical procedures with specific analytical ranges for each compound in different biological samples. vedomostincesmp.ru

The fragmentation patterns observed in MS/MS are crucial for structural confirmation. For sulfonamides in general, electrospray ionization (ESI) is a common technique, and the resulting fragmentation provides a molecular fingerprint. nih.gov While specific fragmentation data for the parent this compound is not detailed in the provided results, analysis of related structures, such as 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone, shows a distinct peak at m/z 95, corresponding to the furan-2-carbaldehyde moiety, which is a likely fragment for furan-containing compounds. researchgate.net High-resolution mass spectrometry (HRMS) further aids in confirming molecular ion peaks and elemental composition. vulcanchem.com

The utility of LC-MS/MS extends to multi-residue analysis in food safety, where methods are developed to detect various classes of veterinary drugs, including sulfonamides, in tissues. fda.govjfda-online.com These methods often utilize a simple extraction followed by LC-MS/MS analysis, providing a rapid and efficient means of monitoring for residues. jfda-online.com

Electronic Spectroscopy for Electronic Transitions and Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of furan itself exhibits absorption bands related to π-π* transitions. up.ac.zastackexchange.com The addition of a sulfonamide group and other substituents to the furan ring will influence the position and intensity of these absorption bands. Aromatic compounds, in general, show primary and secondary absorption bands; for benzene (B151609), these appear around 200 nm and 260 nm, respectively. up.ac.za The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

For sulfonamide derivatives, UV-Vis spectroscopy is routinely used for characterization. ripublication.com In studies of Schiff bases derived from sulfonamides, the UV-Vis spectra, often measured in solvents like ethanol (B145695), are used to confirm the structure and study solvatochromic effects. researchgate.net The analysis of various furan derivatives shows that the maximum absorption wavelength can be influenced by the solvent polarity and the nature of substituents on the furan ring. semanticscholar.org For instance, the maximum absorption for furfural (B47365) and hydroxymethylfurfural are at 276.78 nm and 284.28 nm, respectively. semanticscholar.org The main challenge in the UV-Vis analysis of mixtures containing multiple absorbing species, such as in pharmaceutical formulations, is the overlapping of spectral peaks. ugm.ac.id

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technique has been applied to various derivatives of this compound, revealing detailed structural features.

For example, the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide was determined, showing the complex spatial arrangement of the multiple ring systems. researchgate.netiucr.org The analysis revealed C—H⋯O hydrogen bonds that link adjacent molecules into a three-dimensional network and π–π stacking interactions between the furan and arene rings. researchgate.netiucr.org Hirshfeld surface analysis is often used in conjunction with crystallographic data to quantify the intermolecular interactions contributing to the crystal packing. researchgate.netiucr.org

Another study on a different furan-containing sulfonamide derivative, dimethyl 4-hydroxy-5,4'-dimethyl-3-(p-tolylsulfonamido)-[1,1'-biphenyl]-2,6-dicarboxylate, detailed the molecular conformation stabilized by intramolecular O—H⋯O and N—H⋯O hydrogen bonds. iucr.org The molecule was observed to be bent at the sulfur atom, and the crystal packing was dictated by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, forming molecular layers. iucr.org These detailed structural insights are crucial for understanding structure-activity relationships and for rational drug design.

ParameterN-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide researchgate.netiucr.org5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid researchgate.net
Crystal System -Monoclinic
Space Group -P21
a (Å) -10.4329(16)
b (Å) -11.6208(18)
c (Å) -11.8268(18)
β (°) ** -114.257(5)
Volume (ų) **-1307.3(4)
Z -2
Key Interactions C—H⋯O hydrogen bonds, π–π stacking-
Centroid-centroid distance (Å) 3.8745 (9)-

Computational and Theoretical Investigations of Furan 2 Sulfonamide

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of furan-sulfonamide derivatives. nih.govmjcce.org.mksemanticscholar.orgijcce.ac.ir By employing methods like the B3LYP functional with basis sets such as 6-31G(d,p), researchers can accurately model the behavior of these molecules. nih.govmjcce.org.mk

Geometric Optimization and Electronic Structure Calculations

Geometric optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. github.com For furan-sulfonamide derivatives, this process involves minimizing the energy of the molecule to find its ground-state conformation. mjcce.org.mkphyschemres.org Studies have utilized DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to achieve this. mjcce.org.mk The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. semanticscholar.org

The electronic structure of these compounds is also extensively studied. The distribution of electrons within the molecule, including the location of electron-rich and electron-deficient regions, is key to understanding its reactivity and intermolecular interactions.

Prediction of Vibrational Frequencies and Chemical Shifts

Computational methods are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. mjcce.org.mkmdpi.com For furan-sulfonamide derivatives, DFT calculations can generate theoretical vibrational frequencies that, when compared with experimental data, help in the assignment of spectral bands to specific molecular motions. mjcce.org.mkresearchgate.net These calculations often require the use of scaling factors to better match the computed frequencies with experimental values. mdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational techniques like the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.orgnih.gov Theoretical predictions of 1H and 13C NMR spectra aid in the interpretation of experimental data and can help confirm the structure of newly synthesized compounds. semanticscholar.orgmdpi.comchemistrysteps.com The accuracy of these predictions is often improved when solvent effects are taken into account. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govmjcce.org.mk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's stability and reactivity. nih.govvulcanchem.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For furan-sulfonamide derivatives, analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. nih.govmjcce.org.mk

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1-(2,3-dihydrobenzo[b] mjcce.org.mkvulcanchem.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole--0.205
2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide--3.1

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. nih.govtsijournals.comresearchgate.net By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis provides a quantitative measure of the stability arising from these interactions. tsijournals.comresearchgate.net For furan-sulfonamide compounds, this analysis can reveal the extent of electron delocalization across the furan (B31954) ring, the sulfonamide group, and any other substituents. nih.govtsijournals.com The stabilization energy (E2) calculated in NBO analysis indicates the strength of these interactions, with larger values suggesting greater stability. nih.govtsijournals.com

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a small molecule (ligand) will bind to a large molecule, typically a protein receptor. researchgate.netnih.gov These methods are instrumental in drug discovery and design, providing insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. nih.govacs.org

Prediction of Ligand-Protein Binding Affinities and Interactions

Molecular docking studies are widely used to predict the binding mode and affinity of furan-sulfonamide derivatives with various protein targets. researchgate.netnih.govacs.org These studies have been particularly important in investigating their potential as inhibitors of enzymes like carbonic anhydrase. acs.orgacs.org The docking process involves placing the ligand in the active site of the protein and evaluating the different possible binding poses based on a scoring function, which estimates the binding free energy. nih.govdergipark.org.tr

The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. vulcanchem.comchemrxiv.org For instance, the sulfonamide group is known to form hydrogen bonds with protein backbones or interact with hydrophobic pockets. acs.orgnih.gov The furan ring can participate in π-stacking or hydrophobic interactions. vulcanchem.com Understanding these interactions is crucial for optimizing the structure of the ligand to improve its binding affinity and selectivity. harvard.edu

CompoundTarget ProteinBinding Affinity (kcal/mol)
Co(II) complex of Schiff base from furan-2-carbaldehydeStaphylococcus aureus SEC2 (PDB: 1STE)-257.11
Ni(II) complex of Schiff base from furan-2-carbaldehydeStaphylococcus aureus SEC2 (PDB: 1STE)-287.16
Cu(II) complex of Schiff base from furan-2-carbaldehydeStaphylococcus aureus SEC2 (PDB: 1STE)-222.99
Schiff base ligand from furan-2-carbaldehydeStaphylococcus aureus SEC2 (PDB: 1STE)-155.73

Identification of Potential Biological Targets and Binding Sites

Computational studies, particularly molecular docking, have been instrumental in identifying potential biological targets for furan-2-sulfonamide and its derivatives. A primary and well-studied target for sulfonamides, including those with a furan moiety, is the metalloenzyme family of carbonic anhydrases (CAs). researchgate.netnih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov

Molecular docking simulations of furan-based sulfonamides have revealed their potential to inhibit various human (h) CA isoforms, including hCA I, II, IV, IX, and XII. researchgate.netnih.gov The inhibitory action of sulfonamides is attributed to the coordination of the sulfonamide group with the zinc ion located in the active site of the CA enzyme. researchgate.netmdpi.com For instance, in studies of novel furyl sulfonamides, docking analyses were performed to understand the interactions with the active site amino acid residues, which helped to rationalize the observed inhibitory activity against different CA isoforms. researchgate.netnih.gov Some furan-based sulfonamides have shown selectivity towards specific isoforms, such as hCA II and hCA XII, which are implicated in various diseases. researchgate.net

Beyond carbonic anhydrases, computational approaches have identified other potential targets. For example, a study using an integrated computational framework to find small molecules for Alzheimer's disease intervention identified furan-amino-benzene structures as potential binders to the Apolipoprotein E4 (ApoE4) N-terminal domain. frontiersin.org The in silico predictions suggested that these compounds could form strong hydrogen bonds with key residues like E27, W34, R38, D53, D153, or Q156 and establish hydrophobic interactions with residues such as W26, E27, L28, L30, G31, L149, and A152. frontiersin.org

Other identified potential targets for furan-containing sulfonamide derivatives include:

Mycobacterial InhA: Molecular docking studies of sulfonamide-based pyrazole-clubbed pyrazoline derivatives containing a furan moiety showed good binding affinity to the active site of mycobacterial InhA, a key enzyme in tuberculosis, suggesting their potential as anti-tubercular agents. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): Furan-based derivatives have been designed and evaluated as potential inhibitors of TNF-α production, a key mediator in inflammation. benthamdirect.com

Human Tyrosinase (hTYR) and Human Tyrosinase-Related Protein 1 (hTYRP1): Furan-1,3,4-oxadiazole derivatives have been identified as potential inhibitors of these enzymes, which are involved in melanogenesis. mdpi.com

Succinate Dehydrogenase (SDH): Aryl sulfonamide derivatives have been investigated as potential inhibitors of this enzyme in phytopathogenic fungi. acs.org

Epidermal Growth Factor Receptor (EGFR) Kinase: Computer-aided design has been used to explore sulfonamide derivatives as inhibitors of EGFR, a target in cancer therapy. scirp.org

Table 1: Potential Biological Targets and Binding Site Interactions for this compound and Derivatives
Target ProteinInteracting Residues/Binding ModeTherapeutic Area
Carbonic Anhydrases (hCA I, II, IV, IX, XII)Coordination of the sulfonamide group with the active site Zn²⁺ ion. researchgate.netmdpi.comGlaucoma, Cancer researchgate.netnih.gov
Apolipoprotein E4 (ApoE4)Hydrogen bonds with E27, W34, R38, D53, D153, Q156; Hydrophobic interactions with W26, E27, L28, L30, G31, L149, A152. frontiersin.orgAlzheimer's Disease frontiersin.org
Mycobacterial InhABinding within the active site. nih.govTuberculosis nih.gov
TNF-αInteractions with hydrophilic and hydrophobic pockets. benthamdirect.comInflammation benthamdirect.com
Human Tyrosinase (hTYR)Binding affinity to the enzyme active site. mdpi.comMelanogenesis-related disorders mdpi.com
Succinate Dehydrogenase (SDH)Comparable binding mode to the known inhibitor Boscalid. acs.orgAntifungal acs.org
EGFR KinaseBinding to the ATP binding site. scirp.orgCancer scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activities. nih.gov Several QSAR studies have been conducted on sulfonamide derivatives, including those with furan and other heterocyclic rings, to predict their inhibitory potential against various biological targets. mdpi.comsums.ac.ir

For instance, QSAR studies on sulfonamide inhibitors of carbonic anhydrase (CA) have been performed using various methodologies. mdpi.comtsijournals.com One study on 48 sulfonamide derivatives as CA inhibitors developed a QSAR model with a correlation coefficient (R²) above 0.84. tsijournals.com Another study on sulfonamide Schiff-base inhibitors of the CA-II isozyme established a five-parameter linear regression model with an R² value of approximately 0.840. mdpi.com These models help in predicting the inhibition activity of new sulfonamide derivatives before their synthesis. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. A study on 61 potent carbonic anhydrase II (CAII) sulfonamide inhibitors developed receptor-based CoMFA and CoMSIA models with high predictive power, indicated by q² values of 0.623 and 0.562, and r² values of 0.986 and 0.987, respectively. nih.gov These models provided a deeper understanding of the structure-activity relationships and are valuable for designing new potential CAII inhibitors. nih.gov

In the context of antioxidant activity, QSAR models for a series of 2-aminothiazole (B372263) sulfonamide derivatives were constructed using multiple linear regression (MLR), which showed good predictive performance for both DPPH and SOD-mimic activities. nih.govexcli.de These models were then used to guide the rational design of new derivatives with potentially improved antioxidant properties. nih.gov

Elucidation of Structural Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that influence the biological activity of the compounds. These descriptors can be categorized as quantum-chemical, geometrical, topological, or electronic.

In QSAR studies of sulfonamide CA inhibitors, several descriptors have been identified as important:

Quantum-chemical descriptors: Heat of formation was found to be the most significant descriptor, followed by molecular weight, total energy, and LUMO energy. tsijournals.com However, in another study on sulfonamide Schiff bases, quantum chemical indices like chemical hardness, electronegativity, and electrophilicity did not appear in the final models. mdpi.com

Topological and Geometrical Descriptors: A study on anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 found that topological (IC4 and MPC06), constitutional (nf), and geometrical (G(N..S)) parameters were the most significant. sums.ac.ir

3D-QSAR Contour Maps: CoMFA and CoMSIA models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For CAII inhibitors, these maps suggested that heterocyclic sulfonamides are more active than aromatic ones and that specific substitutions on the aromatic or heterocyclic rings are required for enhanced activity. nih.gov

For 2-aminothiazole sulfonamide derivatives with antioxidant activity, the key properties influencing their activity were identified as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry. nih.govexcli.de In a study on sulfonamide inhibitors of E. Coli, distance-based topological indices combined with other molecular descriptors yielded a statistically significant model, which notably did not include a positive hydrophobic term (logP), suggesting that hydrophobic interactions are not crucial for the binding process in this case. arkat-usa.org

In Silico Pharmacokinetic and Drug-Likeness Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic and toxicological properties of compounds. iucr.orgnih.gov Several studies on furan-containing sulfonamides and related structures have included ADMET profiling.

For a series of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives, which included furan-containing compounds, in silico ADMET predictions indicated their drug-likeness. nih.gov Similarly, for novel asymmetrical azines with a 1,3,4-thiadiazole (B1197879) sulfonamide core, which were synthesized using furan-2-carbaldehyde, the predicted percentage of absorption ranged from 73.44% to 78.33%, suggesting good absorption via the human intestine. rsc.org

ADMET analysis of arylsulfonamide Schiff bases highlighted their promising drug-likeness properties. iucr.org In another study, the ADMET profile of a sulfonamide Schiff base was evaluated, and it was found to have a favorable profile, suggesting it could be a non-toxic oral drug candidate. researchgate.net For a series of thiazole (B1198619) sulfonamides, in silico pharmacokinetic analysis revealed their drug-likeness and capability to be distributed into the central nervous system with low toxicity. rsc.org

Assessment of Drug-Likeness According to Lipinski's Rule of Five and Related Filters

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a compound. medchemica.comnumberanalytics.com The rule states that an orally active drug is likely to have a molecular weight < 500 g/mol , a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. numberanalytics.com

Many computational studies on this compound derivatives and related compounds assess their compliance with Lipinski's Rule of Five. For example, a study on novel furyl sulfonamides found that the most active compounds showed good bioavailability and drug-likeness scores. researchgate.netnih.gov In an investigation of a novel furan-containing imidazole (B134444) derivative, the compound was found to obey all of Lipinski's rules. nih.gov

A study on asymmetrical azines containing a 1,3,4-thiadiazole sulfonamide structure found that three of the synthesized compounds had no violations of Lipinski's rule. rsc.org Similarly, a sulfonamide Schiff base was found to follow not only Lipinski's rules but also other filters like Pfizer's and GSK's rules, indicating a favorable ADMET profile. researchgate.net

Table 2: Predicted Physicochemical and Drug-Likeness Properties of a Representative Furan-Containing Imidazole Derivative
PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight420.45 g/mol < 500 g/mol Yes
High Lipophilicity (LogP)4.93< 5Yes
Hydrogen Bond Donors0< 5Yes
Hydrogen Bond Acceptors4< 10Yes
Topological Polar Surface Area (TPSA)49.42 Ų< 140 ŲYes
Data derived from a study on 1-(2,3-dihydrobenzo[b] mdpi.comtsijournals.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. nih.gov

Structure Activity Relationship Sar Studies of Furan 2 Sulfonamide Derivatives

Correlating Substituent Effects on the Furan (B31954) Ring with Pharmacological Potency

The furan ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly influences the potency of furan-2-sulfonamide derivatives. ontosight.ai The nature and position of substituents on the furan ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. ontosight.ai

For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, can enhance metabolic stability. In the context of carbonic anhydrase inhibitors, a class of enzymes targeted by some sulfonamides, 4-substituted furan-2-sulfonamides have demonstrated potent, nanomolar-level inhibition. nih.gov Studies on furan-containing chalcones have shown that attaching a furan moiety can enhance antiproliferative activity. researchgate.net

Research on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives revealed that specific substitutions on a phenyl ring attached to the furanone structure can lead to high selectivity for certain enzyme isoforms, such as COX-2. researchgate.net While not a direct substitution on the furan ring itself, this highlights the electronic interplay between the furan core and its extended substituent network.

The following table summarizes the observed effects of various substituents on the furan ring on the pharmacological potency of this compound derivatives based on reported research findings.

Substituent/ModificationPosition on Furan RingEffect on Pharmacological PotencyTarget/Activity
4-Substituents4Nanomolar-level inhibition of human carbonic anhydrase IICarbonic Anhydrase Inhibition
5-Aryl group5Can enhance antiproliferative activityAnticancer
Electron-withdrawing groups (e.g., trifluoromethyl)5Increased metabolic stabilityGeneral
Fused Furan Ring (Benzofuran)N/AEnhanced antiproliferative activity compared to open-chain analoguesAnticancer

Influence of Sulfonamide Nitrogen Substitution on Activity Profiles

The substitution pattern on the sulfonamide nitrogen (N1 position) is a critical determinant of the biological activity of this compound derivatives. ekb.eg Modifications at this site can profoundly impact the compound's acidity, solubility, and ability to form hydrogen bonds, which are crucial for target binding. ijpsonline.com

Generally, monosubstitution on the sulfonamide nitrogen with heteroaromatic rings tends to increase antibacterial activity. ekb.eg Conversely, disubstitution at the N1 position often leads to a loss of activity. ekb.eg The nature of the substituent also plays a significant role. For example, in a series of N-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides, only the N-phenethyl derivative showed notable antibacterial activity, while substitution with cyclohexyl, 3-pyridyl, or phenyl groups resulted in negligible or no activity. tandfonline.com

In the context of anticancer agents, the introduction of certain moieties to the sulfonamide nitrogen can enhance cytotoxicity. For instance, the synthesis of chiral sulfonamides based on a 2-azabicycloalkane skeleton, where the sulfonamide nitrogen is part of a larger, rigid structure, has yielded compounds with notable activity against various cancer cell lines. mdpi.com

The table below illustrates the influence of different substituents at the sulfonamide nitrogen on the activity profiles of this compound derivatives.

Substituent on Sulfonamide NitrogenResulting Activity ProfileReference Compound Class
Monosubstitution (general)Often retains or enhances activityGeneral Sulfonamides
Disubstitution (general)Typically leads to inactive compoundsGeneral Sulfonamides
Phenethyl groupShowed antibacterial activity against MRSAN-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides
Cyclohexyl, 3-pyridyl, phenyl groupsNegligible or no antibacterial activityN-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides
2-Azabicycloalkane skeletonNotable cytotoxic activity against cancer cell linesChiral 2-azabicycloalkane-based sulfonamides
(Furan-2-ylmethyl)Disadvantageous for activity against MRSAN-substituted 5-[(2-chlorobenzylidene)amino]-2-methoxybenzenesulfonamides

Impact of Bridging Moieties and Linkers on Biological Effects

For instance, in a series of furanone-piperazine-sulfonamide compounds, a piperazine (B1678402) ring acts as a linker between the furanone core and a sulfonyl group. sioc-journal.cn The synthesis of these complex molecules involves a multi-step process, highlighting the importance of the linker in achieving the desired molecular architecture. sioc-journal.cn

In other examples, a methylene (B1212753) bridge connects a piperidine (B6355638) ring to the sulfonamide nitrogen, which in turn is attached to a thiophene (B33073) ring (a bioisostere of furan). vulcanchem.com The length and flexibility of this bridge are critical for orienting the different ring systems for optimal target interaction.

The development of novel pyrrol-2-one bridged molecules with dual sulfonamide tails as carbonic anhydrase inhibitors further underscores the importance of the bridging element. acs.org In these compounds, the pyrrol-2-one core serves as a scaffold to which two sulfonamide-bearing phenyl rings are attached. The study revealed that replacing a phenyl ring with a furan group significantly improved inhibitory potency. acs.org

The table below provides examples of bridging moieties and their impact on the biological effects of this compound derivatives and related compounds.

Bridging Moiety/LinkerConnectsResulting Biological EffectCompound Class
PiperazineFuranone core and a sulfonyl groupAnticancer activityFuranone-piperazine-sulfonamides
Methylene bridgePiperidine ring and sulfonamide nitrogenPotential for various biological activitiesPiperidinyl-thiophene sulfonamides
Pyrrol-2-oneTwo sulfonamide-bearing phenyl/furan ringsPotent carbonic anhydrase inhibitionPyrrol-2-one bridged sulfonamides
Ethyl bridgeFuran ring and a sulfonamide nitrogenPotential for various biological activitiesN-[2-(furan-2-yl)ethyl]sulfonamides

Stereochemical Considerations in this compound Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect drug-receptor interactions. Chiral centers within the molecule can lead to enantiomers or diastereomers with markedly different pharmacological profiles.

The synthesis of novel chiral 2(5H)-furanone sulfones possessing a terpene moiety has been reported, where the stereochemistry is derived from optically active starting materials like (l)-menthyloxy- or (l)-bornyloxy-2(5H)-furanones. mdpi.com The resulting compounds exhibited significant antibacterial activity, with the leading compound showing prominent effects against Staphylococcus aureus and Bacillus subtilis. mdpi.com

Similarly, the preparation of chiral sulfonamides based on a 2-azabicycloalkane skeleton has been explored. mdpi.comx-mol.net These inherently chiral structures are used as scaffolds to create sulfonamide derivatives with defined stereochemistry. The cytotoxic activity of these compounds was evaluated against several cancer cell lines, demonstrating that specific stereoisomers can have potent and selective effects. mdpi.com

In another study, enantiomerically pure 5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanones were used to synthesize chiral γ-alkoxy-2(5H)-furanone-piperazine-sulfonamide compounds. sioc-journal.cn The in vitro anti-tumor activities of these compounds were evaluated, highlighting the importance of stereochemistry in their potential as anticancer agents. sioc-journal.cn

The following table summarizes examples of stereochemical considerations in the activity of this compound derivatives and related compounds.

Chiral Moiety/ScaffoldResulting Compound ClassBiological Activity
(l)-menthyloxy- or (l)-bornyloxy-Chiral 2(5H)-furanone sulfonesAntibacterial
2-Azabicycloalkane skeletonChiral 2-azabicycloalkane-based sulfonamidesCytotoxic (anticancer)
5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanoneChiral γ-alkoxy-2(5H)-furanone-piperazine-sulfonamidesAnticancer

Pharmacological Activities and Biological Applications of Furan 2 Sulfonamide Derivatives

Carbonic Anhydrase Inhibition (CAI) Research

Derivatives of furan-2-sulfonamide are notable for their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial for numerous physiological processes. nih.govmdpi.com The inhibition of specific CA isozymes is a therapeutic strategy for various conditions, including glaucoma and cancer. mdpi.comtandfonline.com

Potency and Isoform Selectivity against Human Carbonic Anhydrase Isozymes (hCA I, II, IX, XII)

This compound derivatives have been systematically evaluated for their inhibitory effects on several human (h) carbonic anhydrase isoforms, primarily the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govtandfonline.com

Research has shown that these compounds can be highly potent inhibitors. For instance, a series of 4-substituted furan-2-sulfonamides demonstrated nanomolar-level potency for the inhibition of hCA II. nih.gov Studies have revealed that unsubstituted sulfonamides incorporating furan (B31954) moieties can inhibit hCA I with constants in the range of 63–138 nM and hCA II with constants between 6.3–8.8 nM. tandfonline.com The tumor-associated isozyme hCA IX is also effectively inhibited by these compounds, with inhibition constants (KIs) ranging from 2.8–15 nM. tandfonline.com

The selectivity of these inhibitors is a critical aspect of research. Some derivatives show a preferential inhibitory profile for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govnih.govresearchgate.net For example, certain novel 2-indolinone derivatives incorporating a sulfonamide group showed selectivity against hCA IX and XII over the off-target hCA I and II. researchgate.net This selectivity is crucial for minimizing side effects, as non-specific inhibition of CAs can lead to various unwanted physiological responses. nih.gov The design of these molecules often involves a "tail approach," where specific chemical moieties are added to the primary sulfonamide structure to modulate interactions with different CA isozymes and enhance isoform selectivity. nih.gov

Compound TypeTarget IsozymeInhibition Potency (KI)Reference
Unsubstituted Furan-SulfonamideshCA I63–138 nM tandfonline.com
Unsubstituted Furan-SulfonamideshCA II6.3–8.8 nM tandfonline.com
Unsubstituted Furan-SulfonamideshCA IX2.8–15 nM tandfonline.com
4-Substituted Furan-2-SulfonamideshCA IINanomolar range nih.gov
Furan-carboxamido SulfonamideshCA II, hCA IVLow nanomolar range nih.govresearchgate.net

Applications as Topical Ocular Hypotensive Agents for Glaucoma

The inhibition of carbonic anhydrase, specifically the hCA II isoform located in the ciliary processes of the eye, reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP). researchgate.net This mechanism is a cornerstone in the management of glaucoma. researchgate.net this compound derivatives have been extensively investigated as topical antiglaucoma agents. nih.govnih.govresearchgate.net

Several studies have demonstrated that sulfonamides incorporating furan-carboxamide moieties possess potent IOP-lowering properties. nih.govresearchgate.nettandfonline.com When formulated as aqueous suspensions for topical administration, these compounds have shown effective and long-lasting reduction of IOP in both normotensive and glaucomatous animal models. nih.govresearchgate.net Notably, the potency of some of these furan derivatives was found to be superior to clinically used drugs like dorzolamide (B1670892) and brinzolamide. nih.govresearchgate.net This was a significant finding, as it presented the first examples of non-water-soluble sulfonamides that could significantly lower IOP. nih.gov A series of 4-substituted thiophene- and furan-2-sulfonamides were also found to be potent hCA II inhibitors and were evaluated as topically effective ocular hypotensive agents. tandfonline.comnih.gov

Research on Tumor-Associated Carbonic Anhydrase Inhibition

The transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of hypoxic tumors and are linked to cancer progression and poor patient prognosis. tandfonline.comnih.gov Their role in maintaining the pH of the tumor microenvironment makes them attractive targets for anticancer drug development. nih.govresearchgate.net this compound derivatives have been explored for their potential to selectively inhibit these tumor-associated CAs. tandfonline.comresearchgate.net

Research has focused on designing furan-sulfonamide derivatives that show selectivity for hCA IX and XII over the cytosolic hCA I and II, which are considered off-targets in cancer therapy. researchgate.net For instance, novel sulfonamide-containing 2-indolinones were synthesized and confirmed to have selective inhibitory action against hCA IX and XII. researchgate.net Some furan-based sulfonamides have shown potent inhibition of hCA IX, with KIs in the low nanomolar range, making them more active than some clinically used inhibitors. tandfonline.com The development of such isoform-selective inhibitors is a promising strategy for developing novel diagnostic tools or therapeutic agents for cancer. tandfonline.com

Antimicrobial Activity Studies

This compound derivatives have demonstrated a wide range of antimicrobial activities, a property historically associated with the broader sulfonamide class of drugs. ontosight.aitandfonline.com These compounds have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. tandfonline.comresearchgate.netscispace.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have confirmed the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.net Metal complexes of furanyl-derived sulfonamides have shown moderate to significant antibacterial activity against strains such as Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi (Gram-negative), and Bacillus subtilis, Staphylococcus aureus (Gram-positive). tandfonline.com

In one study, Schiff bases derived from furan-2-carbaldehyde and sulfonamides exhibited potent, broad-spectrum activity against various pathogens, including multidrug-resistant isolates like MRSA (methicillin-resistant Staphylococcus aureus). tandfonline.com Another study reported that newly synthesized 1,3,4-oxadiazole (B1194373) derivatives containing a sulfonamide moiety displayed good activity against B. subtilis and E. coli. semanticscholar.org The evaluation of such compounds often involves determining the minimum inhibitory concentration (MIC), which indicates the lowest concentration of the compound that prevents visible growth of a bacterium. researchgate.net For example, two new alkylated furan derivatives isolated from an endophytic fungus showed significant inhibitory activity against several tested bacteria with MIC values ranging from 6.3 to 50 μg/mL. nih.gov

Compound/Derivative TypeBacterial Strain(s)Observed ActivityReference
Metal complexes of furanyl-derived sulfonamidesE. coli, S. flexneri, P. aeruginosa, S. typhi, B. subtilis, S. aureusModerate to significant antibacterial activity tandfonline.com
Schiff bases (furfurylidene-sulfonamides)Gram-positive & Gram-negative, including MRSAPotent, broad-spectrum activity (MIC ≥7.81 μM for staphylococci) tandfonline.com
Alkylated furan derivativesVarious bacteriaSignificant inhibition (MIC: 6.3-50 μg/mL) nih.gov
5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivativesS. aureus, E. coli, P. aeruginosaModerate activity zsmu.edu.ua
Mn(II) and Fe(II) Schiff base complexes from sulfamethoxazole (B1682508) and furfural (B47365)S. aureus, E. coliHigher activity than the free ligand (Inhibition zone: 9-18mm) researchgate.net

Antifungal Activity Against Pathogenic Fungal Species

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against pathogenic fungi. tandfonline.comscispace.com Metal complexes of these sulfonamides have been screened against a range of fungi, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. tandfonline.com

Some compounds have shown promising results. For instance, in a study of metal-based furanyl sulfonamides, the zinc(II) complexes were found to be particularly active against the tested fungal strains. tandfonline.com Another study synthesized a series of sulfonamide derivatives and found that some compounds exhibited potent antifungal activity against C. albicans. scispace.com The antifungal activity of alkylated furan derivatives from a natural source was also significant, with one compound showing MIC values from 3.1 to 25 μg/mL against all tested agricultural pathogenic fungi. nih.gov Research into sulfa drugs derived from reactions with 4-(phenylsulfonyl)anilines also identified compounds with high antifungal activity against Fusarium oxysporum. mdpi.com

Elucidation of Antimicrobial Mechanisms

This compound derivatives, as part of the broader sulfonamide class of drugs, are understood to exert their antimicrobial effects through several key mechanisms. The primary and most well-established mechanism is the inhibition of folate synthesis, a pathway essential for bacterial DNA synthesis and cellular growth. ontosight.ainih.gov Sulfonamides act as competitive antagonists to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govcaymanchem.com By structurally mimicking PABA, these compounds bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. nih.govcaymanchem.com This disruption of the folate pathway ultimately inhibits the production of purines and thymidine, which are necessary for DNA replication and repair, leading to a bacteriostatic effect. asm.orgtandfonline.com

Beyond the classical inhibition of folate synthesis, some sulfonamide derivatives have been reported to interfere with peptidoglycan formation. tandfonline.comwho.int Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. who.int Inhibition of its synthesis can lead to cell lysis and death. tandfonline.com While this mechanism is more commonly associated with other classes of antibiotics, some studies suggest that certain sulfonamides can inhibit enzymes involved in the peptidoglycan biosynthesis pathway, such as MurB, MurD, and MurE. tandfonline.com This mode of action contributes to their efficacy, particularly against Gram-positive bacteria which possess a thick peptidoglycan layer. who.int

Activity Against Drug-Resistant Microorganisms

A significant area of research for this compound derivatives is their activity against drug-resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). tandfonline.comnih.gov MRSA represents a major public health threat due to its resistance to a wide range of antibiotics. tandfonline.com Sulfonamide derivatives are considered a promising scaffold for the development of new anti-MRSA agents. tandfonline.comtandfonline.com

Studies have demonstrated that certain novel sulfonamides exhibit potent activity against MRSA strains. nih.gov For instance, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide has shown a strong inhibitory effect on MRSA isolates. nih.gov The introduction of electron-withdrawing groups on the phenyl ring has been observed to enhance antimicrobial activity. nih.gov

Importantly, some of these novel sulfonamides have mechanisms of action that can overcome existing resistance to traditional sulfa drugs. tandfonline.com While classical sulfonamides are bacteriostatic, some newer derivatives have been found to be bactericidal. tandfonline.comtandfonline.com Furthermore, some compounds have shown efficacy against cotrimoxazole-resistant clinical isolates of staphylococci, indicating a lack of cross-resistance. tandfonline.comtandfonline.com This suggests that these derivatives may target different or additional cellular pathways compared to older sulfonamides, making them valuable candidates for combating resistant infections. tandfonline.comresearchgate.net

Anticancer and Cytotoxic Activity Investigations

The therapeutic potential of this compound derivatives extends to oncology, with numerous studies investigating their anticancer and cytotoxic properties.

In Vitro Antiproliferative Effects on Various Human Carcinoma Cell Lines

Derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. The following table summarizes the observed effects on several prominent cell lines:

Cell LineCancer TypeDerivative TypeKey Findings
HepG-2 Hepatocellular CarcinomaCarbamothioyl-furan-2-carboxamideSignificant anti-cancer activity observed. nih.gov
MCF-7 Breast AdenocarcinomaCarbamothioyl-furan-2-carboxamide, Phenylpropanoid-based sulfonamideSignificant anti-cancer activity, induction of apoptosis, and cell cycle arrest. nih.govmdpi.com
Caco-2 Colorectal AdenocarcinomaHederagenin and related compoundsSignificant cytotoxic effects were noted. nih.gov
HCT116 Colorectal CarcinomaNot specifiedNo specific data available in the provided search results.
MeWo MelanomaNot specifiedNo specific data available in the provided search results.
SK-BR-3 Breast AdenocarcinomaNot specifiedNo specific data available in the provided search results.
MG-63 OsteosarcomaNot specifiedNo specific data available in the provided search results.

One study synthesized a series of carbamothioyl-furan-2-carboxamide derivatives and found that they exhibited significant anticancer activity against HepG2 and MCF-7 cell lines. nih.gov Another study reported that a phenylpropanoid-based sulfonamide demonstrated antitumor activity against MCF-7 cells. mdpi.com Sulfadiazine, a sulfonamide drug, has also shown a dose-dependent antiproliferative effect on HepG2 and MCF7 cells. mdpi.com

Proposed Mechanisms of Antitumor Action

The antitumor effects of this compound derivatives are attributed to several proposed mechanisms, primarily centered on the inhibition of tumor cell proliferation. One key mechanism is the induction of apoptosis, or programmed cell death. mdpi.com For example, a phenylpropanoid-based sulfonamide was found to induce apoptosis in MCF-7 breast cancer cells. mdpi.com This process is often accompanied by cell cycle arrest at specific checkpoints, such as the G1/S transition, which prevents cancer cells from replicating their DNA and dividing. mdpi.comnih.gov

The novel sulfonamide antitumor agent E7070 has been shown to disturb the cell cycle at both the G1/S and G2/M transitions in human lung cancer cells. nih.gov This compound was observed to inhibit the phosphorylation of the retinoblastoma protein (pRb) and decrease the expression of key cell cycle proteins like cyclin A, cyclin B1, CDK2, and CDC2. nih.gov Concurrently, it induced the expression of the tumor suppressor proteins p53 and p21. nih.gov

Role of Metal Complexation in Enhancing Anticancer Potential

The complexation of this compound derivatives with metal ions has emerged as a promising strategy to enhance their anticancer properties. mdpi.comksu.edu.tr Metal complexes often exhibit improved biological activity compared to the free ligands, which can be attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes. clinmedjournals.org

Copper(II) complexes, in particular, have shown encouraging prospects as antitumor agents. mdpi.com The rationale behind using copper is the differential response of normal and tumor cells to copper ions. mdpi.com These complexes can act as "artificial nucleases," demonstrating the ability to cleave DNA, a critical mechanism for inducing cancer cell death. mdpi.com

Studies on newly synthesized thiourea (B124793) derivatives containing a furan-2-carboxamide moiety and their metal complexes (Cu, Ni, Co) have demonstrated significant anticancer activity against MCF-7 breast cancer cells. ksu.edu.tr The Ni(II) complex, in particular, showed potent antitumor activity. ksu.edu.tr These findings highlight the potential of metal complexation to create more effective and targeted anticancer agents based on the this compound scaffold. mdpi.comksu.edu.tr

Anti-inflammatory Research

Research into the anti-inflammatory properties of this compound derivatives has identified their potential to modulate key inflammatory pathways. Certain furan derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of prostaglandins (B1171923) that mediate inflammation. ycmou.ac.in For instance, novel sulfonamide-containing diaryl pyrazoles have been synthesized and tested for their COX-2 inhibitory activity, with some compounds showing promising results comparable to the selective COX-2 inhibitor celecoxib. ycmou.ac.in

Other studies have explored the synthesis of furan-2-sulfonylurea derivatives as anti-inflammatory agents. tandfonline.com Additionally, some furan-containing compounds have been noted for a broad range of therapeutic activities, including anti-inflammatory effects. The synthesis of acetylenic furan hybrids has also yielded compounds with promising anti-inflammatory activity. mdpi.com The biological mechanisms are often linked to their ability to modulate cellular signaling pathways involved in inflammation.

Inhibition of Cyclooxygenase (COX) Isozymes (COX-1, COX-2)

Derivatives of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

Research has shown that the furan moiety can be a crucial element in enhancing the inhibitory activity towards the COX-1 enzyme. mdpi.com For instance, certain 3,4-diarylfuran-2(5H)-one derivatives have been identified as selective COX-1 inhibitors. acs.orgnih.gov Specifically, compounds featuring a fluoro-substituent on the C-3 phenyl ring and a methoxy-substituent on the C-4 phenyl ring of the furanone scaffold demonstrated potent and selective COX-1 inhibition with IC₅₀ values in the submicromolar range. acs.orgnih.gov In contrast, docking studies of 4-(2-phenyltetrahydrofuran-3-yl) benzene (B151609) sulfonamide analogs suggested a good binding affinity towards the COX-2 enzyme. nih.gov

The selectivity for COX-1 or COX-2 can be influenced by the specific substituents on the furan ring system. For example, the presence of a sulfonamide or methylsulfone group on one of the aromatic rings is a key determinant for COX-2 selectivity. nih.gov Conversely, replacing a sulfonamide group with a methoxy (B1213986) group has been shown to shift selectivity towards COX-1. nih.gov Some furan-based compounds have been reported as dual inhibitors of both COX and lipoxygenase (LOX) enzymes. mdpi.com

Table 1: Cyclooxygenase (COX) Inhibition by this compound Derivatives This table is interactive. Users can sort and filter the data.

Compound Type Target Activity Reference
3,4-diarylfuran-2(5H)-ones COX-1 Selective inhibitors with submicromolar IC₅₀ values. acs.orgnih.gov
4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamides COX-2 Good binding affinity in docking studies. nih.gov
Quinoxaline/furan scaffold-based Schiff base sulfonamides COX-1 Selective inhibitors. mdpi.com
Diaryl furan derivatives COX-2 Good binding affinity. nih.gov

Lipoxygenase (LOX) Inhibition Studies

In addition to COX inhibition, this compound derivatives have been explored as inhibitors of lipoxygenases (LOXs), another class of enzymes involved in the inflammatory cascade.

Docking studies on new 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide analogs have been conducted against human lipoxygenase, indicating their potential as LOX inhibitors. nih.gov Furthermore, naturally occurring 2-arylbenzo[b]furan derivatives have demonstrated potent inhibitory activities against human LOXs. tandfonline.com One particular compound, moracin C, was identified as the most potent LOX inhibitor with moderate selectivity for 12-LOX. tandfonline.com These compounds act as competitive inhibitors of LOXs. tandfonline.com The development of dual COX/LOX inhibitors is a significant area of research, and some furan-based compounds have shown this dual activity. mdpi.com For instance, certain pyridazinone derivatives have demonstrated dual COX-2/15-LOX inhibition. researchgate.net

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory effects of this compound derivatives have been evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. This model is a standard method for screening potential anti-inflammatory agents.

Several studies have demonstrated the anti-inflammatory potential of furan derivatives in this model. For example, a series of acetylenic furan derivatives showed good anti-inflammatory activity. researchgate.net Similarly, certain N-pyrrolylcarboxylic acid derivatives with a furan core were tested for in vivo anti-inflammatory activity, with several compounds found to be active. researchgate.net However, some diaryl furan derivatives, while showing COX-2 inhibition, were less potent in the carrageenan-induced rat paw edema assay compared to the standard drug celecoxib. researchgate.net In another study, a novel furan-2,5-dione derivative, BPD, was shown to inhibit carrageenan-induced paw edema in rats. nih.gov The inhibitory effects were observed as early as one hour and were sustained for five hours. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema Model This table is interactive. Users can sort and filter the data.

Compound Type Animal Model Outcome Reference
Acetylenic furan derivatives Rat Good anti-inflammatory activity. researchgate.net
N-pyrrolylcarboxylic acid derivatives Not specified Six compounds were found to be active. researchgate.net
Diaryl furan derivatives Rat Less potent than celecoxib. researchgate.net
Furan-2,5-dione derivative (BPD) Rat Inhibited paw edema, sustained for 5 hours. nih.gov
Sulfonamide containing diaryl pyrazoles Rat Showed significant edema inhibition. ycmou.ac.in

Modulation of Inflammatory Mediators (e.g., Tumor Necrosis Factor-α (TNF-α))

This compound derivatives can also exert their anti-inflammatory effects by modulating the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α).

A study on a new Schiff base, 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide, and its metal complexes showed that they possess anti-inflammatory properties. researchgate.net Research on novel furanone derivatives revealed that several compounds, particularly three pyridazinone derivatives, exhibited high TNF-α inhibition activity. researchgate.net These compounds were also dual inhibitors of COX-2 and 15-LOX. researchgate.net Furthermore, a furan-2,5-dione derivative known as BPD was found to inhibit the expression of TNF-α at the transcriptional level in lipopolysaccharide-stimulated macrophages. nih.gov

Other Emerging Pharmacological Applications

Beyond their anti-inflammatory effects, this compound derivatives are being investigated for other therapeutic applications, including antiviral and antioxidant activities.

Antiviral Activity Investigations

The furan nucleus is present in numerous biologically active compounds, and its derivatives have been explored for their potential as antiviral agents. dovepress.com

Novel purine (B94841) nucleoside derivatives containing a sulfonamide moiety have been synthesized and evaluated for their antiviral activities against various plant viruses, such as potato virus Y (PVY), cucumber mosaic virus (CMV), and tobacco mosaic virus (TMV). acs.org Many of these compounds displayed good antiviral activity. acs.org For example, one compound at a concentration of 500 μg/mL showed excellent curative and protective activities against PVY and CMV, surpassing the efficacy of commercial antiviral agents like ningnanmycin (B12329754) and ribavirin. acs.org

In another study, new benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and tested against a panel of both DNA and RNA viruses. acs.org These viruses included herpes simplex virus type 1 (HSV-1), hepatitis A virus (HAV), coxsackievirus B4 (CBV4), and human adenovirus 7 (HAdV7). acs.org Several of these compounds demonstrated significant viral reduction against CBV4, and some also showed activity against HSV-1 and HAV. acs.org The antiviral activity of sulfonamide derivatives is a growing area of research, with studies exploring their effects against a wide range of viruses, including enteroviruses and Ebola virus. mdpi.com

Antioxidant Properties and Mechanisms

Studies on novel benzofuran-2-carboxamide (B1298429) derivatives have shown that they possess appreciable antioxidant activity. rsc.org For instance, one such derivative exhibited a 62% inhibition rate on lipid peroxidation at a concentration of 100 μM. rsc.org Similarly, a series of 2-aminothiazole (B372263) sulfonamide derivatives were investigated for their antioxidant potential, with some compounds showing potent activity in DPPH and SOD-mimic assays. nih.gov

Newly synthesized furan hybrid molecules have also been examined for their antioxidant and metal-chelating activities. mdpi.com The results indicated that these compounds are lipophilic and possess good antioxidant properties, making them potential exogenous antioxidants. mdpi.com Furthermore, furan-based thiosemicarbazides and 1,2,4-triazoles have been synthesized and evaluated for their antioxidant activities, with some 1,2,4-triazole (B32235) derivatives showing excellent results. researchgate.net

Antitubercular Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. Research has demonstrated their potential to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

In one study, a series of novel 5-nitrofuran-2-carbohydrazides were synthesized and evaluated for their antimycobacterial effects. nih.govjst.go.jpresearchgate.net Among these, a sulfonamide derivative, identified as compound 21f , demonstrated potent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. nih.govjst.go.jp Structure-activity relationship (SAR) studies highlighted the importance of both the 5-nitrofuran moiety and the sulfonamide functional group for the observed activity. nih.govjst.go.jp Molecular docking simulations suggest that this activity may stem from the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. nih.govjst.go.jp

In a separate line of research, novel hybrid molecules combining sulfonamide, pyrazole, and pyrazoline scaffolds with furan or thiophene (B33073) rings were developed to address multidrug-resistant tuberculosis. acs.org Several of these compounds exhibited significant antitubercular activity against the M. tuberculosis H37Rv strain. acs.org Notably, compounds 9g and 9m were identified as highly potent agents, displaying MIC values of 10.2 µg/mL and 12.5 µg/mL, respectively. acs.org Molecular docking studies for this series of compounds pointed towards the mycobacterial enoyl-acyl carrier protein reductase (InhA) as a potential molecular target. acs.org

The table below summarizes the antitubercular activity of selected furan-containing sulfonamide derivatives.

Compound IDChemical Class/DescriptionTarget OrganismMIC (µg/mL)Proposed Target
21f 5-Nitrofuran-2-carbohydrazide sulfonamide derivativeMycobacterium tuberculosis3.9Dihydropteroate Synthase (DHPS)
9g Sulfonamide-based pyrazole-clubbed pyrazoline (thiophene ring)M. tuberculosis H37Rv10.2Enoyl-ACP Reductase (InhA)
9m Sulfonamide-based pyrazole-clubbed pyrazoline (furan ring)M. tuberculosis H37Rv12.5Enoyl-ACP Reductase (InhA)

Inhibition of Other Enzymes (e.g., Protease, Kinase, Histone Deacetylase)

The structural features of this compound derivatives make them attractive candidates for the inhibition of various enzymes critical to disease pathogenesis. ekb.eg

Protease Inhibition

A significant area of investigation has been the development of furan-containing sulfonamide derivatives as inhibitors of HIV-1 protease, a key enzyme in the viral life cycle. nih.gov Researchers have designed highly potent inhibitors by combining stereochemically defined tricyclic furanofuran derivatives as P2 ligands with a variety of sulfonamide derivatives as P2' ligands. nih.gov These designs aim to enhance binding interactions within the protease active site. nih.gov

For example, inhibitor 4a , which incorporates a specific furanofuran ligand and a 4-methoxy benzene sulfonamide isostere, demonstrated exceptionally potent HIV-1 protease inhibitory activity with a Ki value of 8 pM. nih.gov Its enantiomer, inhibitor 5a , was slightly less potent but still showed a strong inhibitory Ki of 34 pM. nih.gov These findings underscore the potential of combining furan and sulfonamide moieties to create highly effective protease inhibitors. nih.gov

The table below presents the inhibitory activity of specific furan-sulfonamide derivatives against HIV-1 Protease.

Compound IDDescriptionEnzymeKi (pM)
4a Furanofuran ligand with 4-methoxy benzene sulfonamide P2' ligandHIV-1 Protease8
5a Enantiomer of 4a's furanofuran ligand with 4-methoxy benzene sulfonamide P2' ligandHIV-1 Protease34

Kinase Inhibition

The sulfonamide group is a recognized pharmacophore in various kinase inhibitors. scirp.org For instance, the compound 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide contains a 4-chlorophenyl sulfonyl group, a feature found in known Akt kinase inhibitors, suggesting potential activity in this area. Similarly, other research has explored furo[2,3-d]pyrimidine (B11772683) derivatives and quinazoline (B50416) derivatives bearing furan moieties as kinase inhibitors. nih.govresearchgate.net However, specific experimental data detailing the kinase inhibitory activity of compounds strictly defined as this compound derivatives is limited in the available literature.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a major target in cancer therapy, and various sulfonamide-containing compounds have been developed as potent HDAC inhibitors. azpharmjournal.comnih.gov These inhibitors often work by chelating the zinc ion essential for the enzyme's catalytic function. azpharmjournal.com While extensive research exists on sulfonamide-based HDAC inhibitors, including anilides and hydroxamic acids, and other work has focused on furan-based molecules, there is a lack of specific published data on the HDAC inhibitory activity of compounds that integrate both the furan-2-yl and sulfonamide functionalities. nih.govbiorxiv.orguni-duesseldorf.de

Pharmacokinetic and Metabolic Research of Furan 2 Sulfonamide Experimental Studies

In Vivo Metabolism Studies in Animal Models (e.g., Rats, Rabbits)

The in vivo metabolism of furan-2-sulfonamide derivatives has been investigated in Wistar rats and Soviet Chinchilla rabbits. rrpharmacology.ru These studies are essential for determining how the drug is absorbed, distributed, metabolized, and excreted. In a study involving the intraperitoneal administration of TFISA to rats and rabbits, blood and urine samples were collected at various time points to identify and quantify the parent drug and its metabolites. rrpharmacology.rurrpharmacology.ru This research provides foundational knowledge for predicting the compound's behavior in humans. rrpharmacology.ru

Another study focused on the pharmacokinetics of a 1% TFISA ophthalmic suspension in Wistar rats, comparing ocular and intraperitoneal administration routes. vedomostincesmp.ru This is particularly relevant given its potential application in treating open-angle glaucoma. researcher.lifevedomostincesmp.ru The ability of TFISA to accumulate in erythrocytes necessitated the development of specific bioanalytical procedures for whole blood analysis. vedomostincesmp.ru

Identification and Structural Elucidation of Metabolites

The biotransformation of this compound derivatives results in several key metabolites. For TFISA, two primary metabolites have been identified in the plasma and blood of rats and rabbits: N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (M1) and N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (M2). rrpharmacology.ruresearchgate.net A third compound, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonic acid (M3), was detected in rat urine. rrpharmacology.ru

The identification and structural elucidation of these metabolites were achieved using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). researcher.liferrpharmacology.ru The structures of the synthesized potential metabolites were confirmed using NMR spectroscopy and high-resolution mass spectrometry before being compared to the compounds found in biological samples. rrpharmacology.ru

It was discovered that the N-hydroxy metabolite (M1) is highly reactive and can degrade into the sulfonic acid derivative (M3) during the urine sampling process. researcher.liferrpharmacology.ru The addition of a stabilizer, such as ascorbic acid, to the samples helped to prevent this degradation and allowed for the accurate measurement of M1. rrpharmacology.ru

MetaboliteNameMethod of Identification
M1N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamideHPLC-MS/MS researcher.liferrpharmacology.ru
M2N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamideHPLC-MS/MS researcher.liferrpharmacology.ru
M35-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonic acidHPLC-MS/MS researcher.liferrpharmacology.ru

Excretion Pathway Analysis (Urinary and Fecal Excretion)

The elimination of TFISA and its metabolites occurs through both urinary and fecal pathways. A study in Wistar rats following a single ocular administration of a 1% TFISA suspension provided a detailed analysis of its excretion. researcher.lifevedomostincesmp.ru

The majority of the administered dose was excreted in the urine. researcher.lifevedomostincesmp.ru Unchanged TFISA accounted for a significant portion of the urinary excretion, indicating that a substantial amount of the drug is eliminated without being metabolized. vedomostincesmp.ru The metabolites are also primarily cleared through the kidneys. vedomostincesmp.ru

Here is a breakdown of the excretion of TFISA and its metabolites in rats:

CompoundUrinary Excretion (% of total eliminated)Fecal Excretion (% of total eliminated)
Unchanged TFISA45.7 ± 2.0% vedomostincesmp.ru8.2 ± 1.0% vedomostincesmp.ru
M1 and its degradation product M338.7 ± 2.7% vedomostincesmp.ru3.3 ± 0.2% (as M3) vedomostincesmp.ru
M24.0 ± 0.6% vedomostincesmp.ruNot detected vedomostincesmp.ru

The data shows that TFISA is predominantly excreted in the urine, both as the unchanged parent drug and as its metabolites. vedomostincesmp.ru The N-acetyl metabolite (M2) was found to be a minor metabolite excreted exclusively in the urine. researcher.lifevedomostincesmp.ru The elimination process was observed to continue for up to 336 hours after administration. vedomostincesmp.ru

Biotransformation Mechanisms of this compound Derivatives

The metabolism of this compound derivatives involves several key biotransformation pathways. The formation of N-hydroxy and N-acetyl metabolites is a common feature for sulfonamides. rrpharmacology.ruresearchgate.net

The primary biotransformation pathways for TFISA are:

N-hydroxylation: This is a major metabolic pathway for TFISA, leading to the formation of the N-hydroxy metabolite (M1). rrpharmacology.ruresearchgate.net This reaction is characteristic of some sulfonamides. researchgate.net

N-acetylation: This pathway results in the formation of the N-acetyl metabolite (M2). rrpharmacology.ruresearchgate.net While N-acetylation is a known metabolic route for sulfonamide antimicrobials, the acetylation of the sulfonamide group itself is less common. researchgate.net

Furan (B31954) Ring Oxidation: The furan ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. nih.gov In the case of TFISA, the degradation of the N-hydroxy metabolite (M1) to the sulfonic acid derivative (M3) suggests a complex series of reactions that may involve the furan moiety. rrpharmacology.ru

Future Perspectives and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation Furan-2-Sulfonamide Analogs

The design of new this compound analogs is increasingly guided by a deep understanding of structure-activity relationships (SAR) and computational modeling. nih.govnih.gov Rational design strategies focus on modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties. A key approach involves the bioisosteric replacement of the furan (B31954) ring with other heterocyclic systems or the substitution of the sulfonamide moiety to fine-tune its physicochemical characteristics. nih.gov

Researchers are employing structure-guided drug design to create libraries of this compound derivatives with diverse biological properties. nih.gov This involves strategically placing substituents on the furan ring and the sulfonamide nitrogen to interact with specific residues in the target protein's active site. For instance, the synthesis of novel 5-[(alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamides has been explored to create potent carbonic anhydrase inhibitors. nih.gov The goal is to develop analogs that not only exhibit high affinity for their intended target but also possess favorable drug-like properties, as predicted by computational tools that assess absorption, distribution, metabolism, and excretion (ADMET) profiles. nih.gov

Future synthetic efforts will likely focus on developing more efficient and versatile methods for creating these complex molecules. This includes one-pot synthesis protocols and diversity-oriented synthesis to rapidly generate a wide range of analogs for biological screening. nih.govresearchgate.net

Exploration of Novel Therapeutic Targets and Disease Applications

While furan-2-sulfonamides have been investigated for their antibacterial and anticancer activities, emerging research is uncovering their potential to modulate a wider range of biological targets. researchgate.netorientjchem.org This expansion of therapeutic applications is a significant future direction for this class of compounds.

One promising area is the development of furan-2-sulfonamides as inhibitors of enzymes implicated in various diseases. For example, derivatives are being explored as inhibitors of carbonic anhydrases, which are involved in conditions like glaucoma and certain types of cancer. nih.govutripoli.edu.ly Additionally, the furan scaffold is present in compounds designed as potential VEGFR-2 inhibitors, suggesting a role in anti-angiogenic cancer therapy. nih.gov

The versatility of the sulfonamide group allows for its interaction with a variety of protein targets, making this compound derivatives candidates for treating complex diseases through a multi-target approach. nih.gov Future research will likely focus on screening this compound libraries against a broad panel of disease-relevant targets to identify new therapeutic opportunities in areas such as viral infections, inflammatory disorders, and neurodegenerative diseases. frontiersrj.comresearchgate.net

Potential Therapeutic TargetAssociated Disease ApplicationRationale for this compound Application
Carbonic Anhydrases (e.g., CA II, IX, XII)Glaucoma, CancerSulfonamide moiety is a known zinc-binding group for this enzyme class. nih.govresearchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cancer (Angiogenesis)Furan-containing compounds have shown inhibitory activity. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS)Bacterial InfectionsClassic target for sulfonamide antibiotics. nih.gov
Viral Proteases (e.g., SARS-CoV-2 Mpro)Viral Infections (e.g., COVID-19)Sulfonamides can be designed to inhibit viral replication enzymes. frontiersrj.com

Development of Advanced Drug Delivery Systems for Furan Sulfonamides

To overcome challenges such as poor solubility and off-target effects, researchers are developing advanced drug delivery systems for sulfonamides. nih.govnih.gov These systems aim to improve the pharmacokinetic and pharmacodynamic profiles of this compound-based drugs.

Nanotechnology-based delivery systems, including lipid nanoparticles and polymeric nanoparticles, are being explored to encapsulate furan-2-sulfonamides. scholarsjournal.netmdpi.com These nanocarriers can enhance drug stability, increase circulation time, and enable targeted delivery to the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov For instance, encapsulating a sulfonamide in a nanoparticle can help it penetrate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. mdpi.com

Hydrogels are another promising delivery vehicle, particularly for topical applications such as wound healing. nih.gov These systems can provide sustained release of the drug directly to the infected area. The development of stimuli-responsive delivery systems, which release the drug in response to specific physiological cues (e.g., pH, temperature), is also an active area of research.

Delivery SystemPotential Advantages for Furan SulfonamidesExample Application
Lipid NanoparticlesImproved solubility, enhanced stability, potential for targeted delivery. mdpi.comSystemic delivery for cancer therapy.
Polymeric NanoparticlesControlled release, ability to penetrate biofilms. mdpi.comTreatment of persistent bacterial infections.
HydrogelsSustained local release, suitable for topical application. nih.govInfected burn wound regeneration. nih.gov
DendrimersImproved water solubility, versatile drug delivery vehicle. scholarsjournal.netEnhanced delivery of antibacterial sulfonamides. scholarsjournal.net

Integration of Artificial Intelligence and Machine Learning in Furan Sulfonamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to this compound research holds immense promise. ijirt.orgnih.gov These computational tools can accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. nih.gov

AI algorithms can be used for virtual screening of large chemical libraries to identify compounds with a high probability of binding to a specific therapeutic target. nih.gov Machine learning models can predict the ADMET properties of novel this compound analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. crimsonpublishers.com

Advancements in Sustainable and Green Synthesis Methodologies for Furan Sulfonamide Production

In line with the growing emphasis on environmentally friendly chemical processes, there is a significant push to develop sustainable and green methods for the synthesis of sulfonamides. rsc.orgrsc.org These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

Green chemistry principles are being applied to the synthesis of sulfonamides through various strategies. researchgate.net This includes the use of alternative, more environmentally benign solvents such as water or ethanol (B145695). rsc.orgresearchgate.net Catalytic methods, including the use of metal-free photoredox catalysts, are also being explored to facilitate sulfonamide synthesis under milder reaction conditions. organic-chemistry.org

Other innovative approaches include mechanosynthesis, which involves solvent-free reactions, and electrochemical synthesis, which offers a cleaner route to aromatic sulfonamides. rsc.orgchemistryworld.com The development of one-pot, multi-component reactions is another key strategy for improving the efficiency and sustainability of sulfonamide production. As the demand for this compound-based compounds grows, the adoption of these green synthesis methodologies will be crucial for ensuring their environmentally responsible production. frontiersin.org

Q & A

Basic: What are the common synthetic methodologies for Furan-2-Sulfonamide, and how are reaction conditions optimized?

This compound is synthesized via sulfonylation reactions, often involving sulfonyl chlorides and amines. Key steps include:

  • Catalyst selection : Marine sponge/nano-CuO composites are used as eco-friendly catalysts to enhance reaction efficiency under mild conditions (e.g., room temperature, aqueous media) .
  • Reagent purity : Ensure anhydrous conditions for sulfonyl chloride intermediates to avoid hydrolysis.
  • Purification : Column chromatography or recrystallization is employed to isolate the product, with TLC monitoring to confirm purity .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied using Design of Experiments (DoE) to maximize yield .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

  • HPLC : Used for impurity profiling, with C18 columns and UV detection (λ = 254 nm). Mobile phases often combine acetonitrile and phosphate buffers (pH 2.5–3.0) to resolve sulfonamide derivatives .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity. For example, aromatic protons in this compound appear as doublets (δ 7.37 ppm, J = 0.9 Hz) in DMSO-d6 .
  • IR spectroscopy : Sulfonamide S=O stretches are observed at 1150–1350 cm1^{-1} .

Basic: What are the primary biological targets of this compound in preclinical research?

This compound derivatives inhibit:

  • Carbonic anhydrase isoforms : Relevant in glaucoma treatment by reducing intraocular pressure .
  • NLRP3 inflammasome : Demonstrates anti-inflammatory activity via blockade of ASC speck formation, validated through IL-1β ELISA assays in macrophage models .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Reproducibility checks : Validate assay conditions (e.g., cell line specificity, endotoxin levels in reagents) .
  • Data triangulation : Cross-reference enzymatic inhibition (IC50_{50}) with cellular assays (e.g., Western blot for caspase-1 activation) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and report confidence intervals .

Advanced: What strategies are recommended for impurity profiling during this compound synthesis?

  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products via HPLC-MS .
  • Validation parameters : Include specificity, linearity (R2^2 ≥ 0.995), and LOQ/LOD (≤0.1% w/w) per ICH Q3A guidelines .
  • Structural elucidation : Use high-resolution MS and 1H^1H-13C^{13}C HSQC NMR to differentiate regioisomers .

Advanced: How should researchers design experiments to assess this compound’s mechanism of action?

  • In vitro models : Use LPS-primed THP-1 macrophages to measure NLRP3 activation via ATP release assays .
  • Kinetic studies : Perform time-resolved measurements of caspase-1 activity (fluorogenic substrates) and IL-18 secretion .
  • Control groups : Include MCC-950 (known NLRP3 inhibitor) and vehicle controls to benchmark efficacy .

Advanced: What statistical methodologies are appropriate for analyzing dose-response data in this compound studies?

  • Non-linear regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC50_{50} and Hill coefficients .
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Power analysis : Predefine sample sizes (n ≥ 3) to ensure ≥80% power for detecting 20% effect sizes .

Advanced: How can researchers manage and standardize heterogeneous data from this compound studies?

  • Metadata annotation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HPLC files .
  • Data repositories : Deposit datasets in Zenodo or Figshare with DOI assignments .
  • Version control : Use GitLab or GitHub to track changes in analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-Sulfonamide
Reactant of Route 2
Reactant of Route 2
Furan-2-Sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.